alpha-Keto-beta-methylvaleric acid

Description

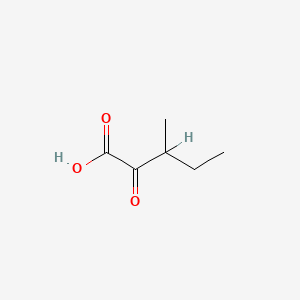

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862670 | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; slight fruity aroma | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1460-34-0, 39748-49-7 | |

| Record name | (±)-3-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Keto-beta-methylvaleric acid biological role in metabolism

An In-depth Technical Guide on the Biological Role of alpha-Keto-beta-methylvaleric Acid in Metabolism

For Researchers, Scientists, and Drug Development Professionals

This compound (α-KBMVA), also known as 3-methyl-2-oxovaleric acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] Under normal physiological conditions, it represents a transient metabolite, efficiently processed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, its metabolic significance is profoundly highlighted in the context of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), where its accumulation, along with other BCAAs and their corresponding α-keto acids, leads to severe neurotoxicity and metabolic crisis.[1][2][3] This technical guide provides a comprehensive exploration of the biological role of α-KBMVA, delving into its metabolic pathway, the enzymatic machinery governing its flux, its pathophysiological implications, and the analytical methodologies for its quantification. This document is intended to serve as a detailed resource for researchers, clinicians, and drug development professionals investigating BCAA metabolism and related metabolic disorders.

The Central Role of α-Keto-beta-methylvaleric Acid in Isoleucine Catabolism

The breakdown of branched-chain amino acids—leucine, isoleucine, and valine—is a critical process for protein turnover and energy homeostasis.[1] Unlike most other amino acids, the initial catabolism of BCAAs occurs predominantly in skeletal muscle, with subsequent metabolism of the resulting intermediates primarily taking place in the liver.[1]

Formation of α-KBMVA: The Reversible Transamination Step

The catabolic journey of isoleucine begins with a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[4][5] This enzymatic step involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding glutamate and α-KBMVA.[4][5] The BCAT enzyme exists in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, with BCAT2 playing a more significant role in BCAA catabolism. This initial step is crucial as it commits isoleucine to its metabolic fate.

The Irreversible Decarboxylation by the BCKDH Complex

The subsequent and rate-limiting step in α-KBMVA metabolism is its irreversible oxidative decarboxylation, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex located in the inner mitochondrial membrane.[6][7] This intricate complex is a member of the α-ketoacid dehydrogenase family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6] The BCKDH complex acts on all three branched-chain α-keto acids, converting α-KBMVA into α-methylbutyryl-CoA.[6][8]

The functionality of the BCKDH complex is critically dependent on a suite of cofactors:

-

Thiamine pyrophosphate (TPP, Vitamin B1)

-

Flavin adenine dinucleotide (FAD, Vitamin B2)

-

Nicotinamide adenine dinucleotide (NAD+, Vitamin B3)

-

Coenzyme A (derived from Pantothenic Acid, Vitamin B5)

A deficiency in any of these cofactors can impair the activity of the BCKDH complex, leading to the accumulation of α-KBMVA and other branched-chain keto acids.[1][8]

Caption: Simplified pathway of Isoleucine catabolism highlighting the formation and degradation of α-KBMVA.

Pathophysiological Significance: The Link to Maple Syrup Urine Disease

The pivotal role of α-KBMVA in metabolism is starkly illustrated in the context of Maple Syrup Urine Disease (MSUD).[1] MSUD is a rare, autosomal recessive inborn error of metabolism caused by a deficiency in the activity of the BCKDH complex.[3][10][11] This enzymatic block leads to the accumulation of the three branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including α-KBMVA, in bodily fluids such as blood and urine.[3][12] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is attributed to the buildup of these metabolites.[10]

Neurotoxicity of Accumulated α-KBMVA

The accumulation of α-KBMVA and other branched-chain α-keto acids is highly neurotoxic, leading to the severe neurological symptoms observed in untreated MSUD patients, which can include poor feeding, lethargy, seizures, and irreversible brain damage.[1][2] The precise mechanisms of neurotoxicity are multifaceted and not entirely elucidated, but several contributing factors have been identified:

-

Oxidative Stress: Studies have shown that branched-chain α-keto acids, including α-KBMVA, can stimulate lipid peroxidation and reduce antioxidant defenses in the brain, suggesting that an increase in free radical production contributes to the neuronal damage seen in MSUD.[12]

-

Impaired Brain Energy Metabolism: α-KBMVA and its counterparts can inhibit the mitochondrial respiratory chain, thereby compromising energy production in the brain.[13] This disruption of cerebral energy metabolism is thought to play a significant role in the pathophysiology of the neurological dysfunction in MSUD patients.[13]

-

Alterations in Neurotransmitter Systems: Research indicates that α-KBMVA can affect neurotransmitter systems. For instance, it has been shown to increase the phosphorylation of intermediate filaments in the cerebral cortex through the GABAergic system, suggesting an impact on neuronal signaling.[14]

Analytical Methodologies for the Quantification of α-Keto-beta-methylvaleric Acid

Accurate and sensitive quantification of α-KBMVA in biological matrices is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of organic acids, including α-KBMVA. A key consideration for GC-MS analysis of α-keto acids is the need for derivatization to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis of α-KBMVA in Urine

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled α-keto acid) to each sample to correct for variations in extraction and derivatization efficiency.

-

-

Extraction:

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions to isolate the organic acids.

-

Evaporate the organic phase to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to convert the non-volatile α-keto acids into volatile esters. A common method is oximation followed by silylation.

-

Oximation: Add a solution of hydroxylamine hydrochloride in pyridine and heat to convert the keto group to an oxime.

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to separate the analytes.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Quantify α-KBMVA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of α-KBMVA.

-

Causality Behind Experimental Choices:

-

Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, thus providing a reliable means of normalization.

-

Derivatization: Derivatization is essential for GC-MS analysis of α-keto acids as it makes them amenable to gas chromatography by increasing their volatility and thermal stability, preventing their degradation in the hot injection port and column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

Experimental Protocol: LC-MS/MS Analysis of α-KBMVA in Plasma

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness or dilute for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an LC-MS/MS system.

-

Use a reversed-phase C18 column for chromatographic separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to improve ionization.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity. The precursor ion for α-KBMVA ([M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Data Analysis:

-

Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Causality Behind Experimental Choices:

-

Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with the LC-MS/MS analysis by fouling the column and ion source.

-

MRM: Multiple Reaction Monitoring provides exceptional specificity by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and allows for accurate quantification even at low concentrations.

Caption: Comparative workflow for the analysis of α-KBMVA using GC-MS and LC-MS/MS.

Therapeutic Implications and Future Directions

The central role of α-KBMVA accumulation in the pathology of MSUD makes its metabolic pathway a key target for therapeutic intervention. Current management of MSUD primarily relies on a strict diet with restricted intake of branched-chain amino acids. However, this dietary management is challenging, and patients remain at risk of metabolic decompensation during periods of illness or stress.

Future research and drug development efforts are focused on several promising avenues:

-

Small Molecule Therapies: The development of small molecules that can enhance the residual activity of the deficient BCKDH complex is an active area of research.

-

Gene Therapy: Correcting the underlying genetic defect through gene therapy holds the potential for a curative treatment for MSUD.

-

Enzyme Replacement Therapy: While challenging due to the mitochondrial location of the BCKDH complex, strategies for delivering a functional enzyme to the target cells are being explored.

A deeper understanding of the downstream effects of α-KBMVA accumulation, including its impact on cellular signaling and mitochondrial function, will be crucial for the development of novel therapeutic strategies aimed at mitigating the neurotoxic effects of this key metabolite.

Conclusion

This compound stands at a critical juncture in isoleucine metabolism. While its role under normal physiological conditions is that of a transient intermediate, its accumulation in pathological states such as Maple Syrup Urine Disease reveals its profound impact on cellular and organismal health, particularly within the central nervous system. The continued investigation into the intricate details of its metabolism, the molecular mechanisms of its toxicity, and the development of advanced analytical and therapeutic strategies will be paramount in improving the outcomes for individuals with inborn errors of BCAA metabolism.

References

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]

- 12. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to α-Keto-β-methylvaleric Acid: From Discovery to Clinical Significance

Abstract

α-Keto-β-methylvaleric acid (KMV), a critical intermediate in the catabolism of the essential amino acid isoleucine, holds a significant position in the landscape of metabolic research and clinical diagnostics.[1] Its discovery and history are intrinsically linked to the elucidation of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[2] This technical guide provides a comprehensive overview of KMV, from its historical context and biochemical significance to detailed analytical and synthetic methodologies. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource on the core aspects of α-Keto-β-methylvaleric acid.

Historical Perspective: The Unraveling of a Metabolic Puzzle

The story of α-Keto-β-methylvaleric acid is inseparable from the clinical recognition and subsequent biochemical investigation of Maple Syrup Urine Disease (MSUD). In 1954, Menkes and colleagues first described a familial neurodegenerative disorder in infants characterized by urine with a distinctive maple syrup odor.[1][2] This clinical observation set the stage for a deeper exploration into the underlying metabolic defect.

A pivotal breakthrough came in the late 1950s and early 1960s when Dancis and his team identified the accumulating substances in the urine of MSUD patients as the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, along with their corresponding α-keto acids.[2][3] They pinpointed the metabolic block to the oxidative decarboxylation step of these α-keto acids.[3] This discovery directly implicated α-Keto-β-methylvaleric acid, the keto acid of isoleucine, as one of the key pathological compounds.

The culmination of this early research was the purification and characterization of the multienzyme complex responsible for this decarboxylation, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, in 1978.[3][4] This seminal work provided a definitive enzymatic basis for MSUD and solidified the role of α-Keto-β-methylvaleric acid as a crucial biomarker and pathogenic molecule in this disease.

Biochemical Significance: A Central Role in Isoleucine Catabolism

α-Keto-β-methylvaleric acid, also known as 3-methyl-2-oxovaleric acid, is a key intermediate in the metabolic pathway of isoleucine.[1][5] The breakdown of isoleucine, an essential branched-chain amino acid, primarily occurs in the skeletal muscle.[6]

The formation of KMV is the first step in isoleucine catabolism, a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[7] In this reversible reaction, the amino group of isoleucine is transferred to α-ketoglutarate, yielding glutamate and α-Keto-β-methylvaleric acid.[8]

Under normal physiological conditions, KMV is rapidly and irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][6] This multi-enzyme complex requires several cofactors for its activity, including thiamine (vitamin B1), riboflavin (vitamin B2), niacin (vitamin B3), pantothenic acid (vitamin B5), and lipoic acid.[9] The product of this reaction is α-methylbutyryl-CoA, which then enters further metabolic pathways to ultimately yield acetyl-CoA and succinyl-CoA, which can be utilized in the citric acid cycle for energy production.[10]

Figure 1: Metabolic pathway of isoleucine catabolism.

Clinical Relevance: Maple Syrup Urine Disease and Beyond

The primary clinical significance of α-Keto-β-methylvaleric acid lies in its accumulation in Maple Syrup Urine Disease (MSUD).[5] MSUD is an autosomal recessive inborn error of metabolism caused by a deficiency in the BCKDH enzyme complex.[2] This deficiency leads to the buildup of the three branched-chain amino acids and their respective α-keto acids, including KMV, in the blood, urine, and cerebrospinal fluid.

The accumulation of these compounds is neurotoxic and leads to the characteristic symptoms of MSUD, which in its classic form, presents in the neonatal period with poor feeding, lethargy, vomiting, and the distinctive maple syrup odor in the urine and earwax.[6] If left untreated, the disease progresses to seizures, coma, and irreversible brain damage.[6] Therefore, the measurement of α-Keto-β-methylvaleric acid and other branched-chain keto acids in urine and blood is a critical diagnostic marker for MSUD.[7]

Elevated levels of α-Keto-β-methylvaleric acid may also indicate deficiencies in the cofactors required for BCKDH activity, such as B vitamins.[9] Beyond MSUD, altered levels of branched-chain amino and keto acids have been associated with other metabolic conditions, including insulin resistance and cardiovascular disease, making KMV a metabolite of broader interest in metabolic research.

Methodologies: Synthesis and Analysis

Chemical Synthesis of α-Keto-β-methylvaleric Acid

The availability of pure α-Keto-β-methylvaleric acid is essential for its use as a standard in analytical methods and for research into its biological effects. While various methods for the synthesis of α-keto acids have been described, a common approach involves the oxidation of the corresponding α-amino acid.

Representative Protocol for the Synthesis of α-Keto-β-methylvaleric Acid from Isoleucine:

-

Step 1: Dissolution of Isoleucine. Dissolve a known quantity of L-isoleucine in an appropriate aqueous acidic solution (e.g., dilute HCl).

-

Step 2: Addition of an Oxidizing Agent. Slowly add a solution of a suitable oxidizing agent, such as sodium hypochlorite, to the isoleucine solution while maintaining a controlled temperature (e.g., 0-5°C) with constant stirring.

-

Step 3: Reaction Monitoring. Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Step 4: Quenching the Reaction. Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as sodium bisulfite.

-

Step 5: Extraction of the Product. Acidify the reaction mixture and extract the α-Keto-β-methylvaleric acid into an organic solvent like diethyl ether or ethyl acetate.

-

Step 6: Purification. Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

-

Step 7: Characterization. Confirm the identity and purity of the synthesized α-Keto-β-methylvaleric acid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Disclaimer: This is a representative protocol based on general chemical principles for the synthesis of α-keto acids. Researchers should consult specific literature and adhere to all laboratory safety guidelines.

Analytical Protocol: Quantification of α-Keto-β-methylvaleric Acid in Biological Samples by HPLC

The accurate quantification of α-Keto-β-methylvaleric acid in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of MSUD. High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and widely used method.[2][4] This often involves a pre-column derivatization step to enhance the analyte's fluorescence.

Step-by-Step Protocol for HPLC Analysis:

-

1. Sample Preparation (from Plasma/Serum):

-

a. To 100 µL of plasma or serum, add an internal standard (e.g., α-ketocaproic acid).

-

b. Precipitate proteins by adding 200 µL of cold acetonitrile.

-

c. Vortex the mixture vigorously for 1 minute.

-

d. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

e. Carefully collect the supernatant.

-

-

2. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):

-

a. Prepare a fresh DMB solution in dilute HCl containing a reducing agent like β-mercaptoethanol.

-

b. Add 50 µL of the DMB solution to 100 µL of the supernatant from the sample preparation step.

-

c. Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.

-

d. Cool the reaction mixture to room temperature.

-

-

3. HPLC Analysis:

-

a. HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

c. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.2) and an organic solvent (e.g., methanol or acetonitrile).

-

d. Flow Rate: A typical flow rate of 1.0 mL/min.

-

e. Detection: Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 448 nm.

-

f. Injection Volume: Inject 20 µL of the derivatized sample.

-

-

4. Quantification:

-

a. Prepare a calibration curve using known concentrations of α-Keto-β-methylvaleric acid standards that have undergone the same derivatization procedure.

-

b. Quantify the amount of α-Keto-β-methylvaleric acid in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Figure 2: Experimental workflow for the HPLC analysis of α-Keto-β-methylvaleric acid.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C6H10O3 | [5] |

| Molar Mass | 130.14 g/mol | [5] |

| IUPAC Name | 3-Methyl-2-oxopentanoic acid | [7] |

| Synonyms | α-Keto-β-methylvaleric acid, KMV, 3-Methyl-2-oxovaleric acid | [5][7] |

| Normal Plasma Levels | Typically low, significantly elevated in MSUD | [2] |

| Normal Urine Levels | Typically low, significantly elevated in MSUD | [2] |

Conclusion

α-Keto-β-methylvaleric acid, a seemingly simple intermediate in isoleucine metabolism, has a rich history intertwined with the discovery and understanding of a significant inborn error of metabolism. Its accumulation serves as a critical diagnostic marker for Maple Syrup Urine Disease, and its neurotoxic effects underscore its importance in the pathophysiology of the disease. For researchers and clinicians in the fields of metabolic disorders, diagnostics, and drug development, a thorough understanding of the biochemistry, analysis, and synthesis of α-Keto-β-methylvaleric acid is indispensable. This guide has provided a comprehensive overview of these core aspects, aiming to serve as a valuable technical resource for the scientific community.

References

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 9. researchgate.net [researchgate.net]

- 10. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Isoleucine Catabolism: A Technical Guide to α-Keto-β-methylvaleric Acid

Abstract

This technical guide provides an in-depth exploration of α-keto-β-methylvaleric acid (KMV), a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. We will dissect the biochemical pathway, focusing on the enzymatic reactions that produce and consume KMV, the intricate regulatory mechanisms that govern its flux, and its pivotal role in cellular metabolism. Furthermore, this guide will delve into the pathological consequences of impaired KMV metabolism, most notably in Maple Syrup Urine Disease (MSUD). Finally, we will present detailed methodologies for the robust analysis of KMV, offering a valuable resource for researchers and drug development professionals in the field of metabolic disorders.

Introduction: The Landscape of Branched-Chain Amino Acid Catabolism

The branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play fundamental roles in protein synthesis, neurotransmitter production, and as a source of energy.[1][2] Unlike most other amino acids, the initial steps of BCAA catabolism do not occur in the liver but are primarily initiated in skeletal muscle.[1][3] This process is a coordinated, multi-tissue effort involving a series of enzymatic reactions that ultimately convert the carbon skeletons of BCAAs into intermediates of the tricarboxylic acid (TCA) cycle and for ketogenesis.[4]

The catabolism of all three BCAAs follows a common initial two-step pathway.[4][5] The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group from the BCAA to form the corresponding branched-chain α-keto acid (BCKA).[3][6] The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] This guide will focus on the specific BCAA, isoleucine, and its corresponding α-keto acid, α-keto-β-methylvaleric acid (KMV).

The Central Role of α-Keto-β-methylvaleric Acid in Isoleucine Catabolism

The journey of isoleucine from a fundamental building block of proteins to a source of cellular energy is a multi-step process with KMV as a key intermediate. The formation and subsequent degradation of KMV are critical for maintaining metabolic homeostasis.

Formation of α-Keto-β-methylvaleric Acid

The initial and reversible step in isoleucine catabolism is its transamination to α-keto-β-methylvaleric acid.[5][7] This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] The reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding glutamate and KMV.[5]

Caption: Formation of α-Keto-β-methylvaleric acid from Isoleucine.

The Fate of α-Keto-β-methylvaleric Acid: The BCKDH Gateway

Once formed, KMV is transported into the mitochondria for the next critical step: irreversible oxidative decarboxylation. This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] The BCKDH complex is a large, intricate molecular machine composed of three catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoamide dehydrogenase).[5] This complex converts KMV into 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[5] This step is the committed and rate-limiting step in BCAA catabolism.[5]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).[8][9] BCKDK phosphorylates and inactivates the E1 component of the BCKDH complex, while PPM1K dephosphorylates and activates it.[9] This regulatory mechanism allows for precise control over the rate of BCAA catabolism in response to various physiological signals, such as nutrient availability and hormonal changes.[8][10] For instance, the α-keto acid derived from leucine, α-ketoisocaproate (KIC), is a potent inhibitor of BCKDK, thus promoting the activity of the BCKDH complex.[10]

Caption: Oxidative Decarboxylation of α-Keto-β-methylvaleric acid.

Downstream Metabolism: From 2-Methylbutyryl-CoA to Energy

The product of the BCKDH reaction, 2-methylbutyryl-CoA, undergoes further catabolism through a series of reactions analogous to fatty acid β-oxidation.[11][12] This pathway ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[4][5]

-

Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of fatty acids and ketone bodies.

-

Propionyl-CoA , a three-carbon acyl-CoA, is converted to succinyl-CoA, another TCA cycle intermediate, through a series of enzymatic reactions that require biotin and vitamin B12 as cofactors.[13][14][15][16][17] This conversion involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[13][15]

The dual fate of isoleucine's carbon skeleton, yielding both a ketogenic precursor (acetyl-CoA) and a glucogenic precursor (succinyl-CoA), classifies it as both a ketogenic and glucogenic amino acid.[2][4]

Caption: Overview of Isoleucine Catabolism and its entry into the TCA Cycle.

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

The critical role of the BCKDH complex in BCAA catabolism is starkly illustrated by the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[18] MSUD is caused by mutations in the genes encoding the components of the BCKDH complex, leading to a deficiency in its activity.[18][19] This enzymatic block results in the accumulation of all three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including KMV, in the blood, urine, and cerebrospinal fluid.[18][20][21]

The accumulation of these compounds is highly toxic, particularly to the central nervous system, and is responsible for the characteristic sweet, maple syrup-like odor of the urine and earwax of affected individuals.[18] The clinical manifestations of classic MSUD can be severe, including poor feeding, vomiting, lethargy, developmental delay, seizures, and if left untreated, coma and death.[19] The neurotoxicity is attributed to several factors, including competitive inhibition of the transport of other essential amino acids across the blood-brain barrier, altered neurotransmitter synthesis, and oxidative stress.[18][20][21]

The management of MSUD primarily involves a strict, lifelong dietary restriction of BCAAs to prevent the accumulation of toxic metabolites.[19] This underscores the importance of understanding the intricacies of BCAA catabolism and the central role of intermediates like KMV in maintaining metabolic health.

Analytical Methodologies for α-Keto-β-methylvaleric Acid

The accurate and sensitive quantification of KMV and other BCKAs is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism in various physiological and pathological states.[22] Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A widely used method for the analysis of α-keto acids involves pre-column derivatization with a fluorescent labeling agent, followed by separation and detection using HPLC with a fluorescence detector.[23][24] A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto group to form a highly fluorescent quinoxalinone derivative.[23][24]

Table 1: Performance Characteristics of HPLC-Fluorescence Detection for α-Keto Acids

| Parameter | Performance | Reference |

| Limit of Detection (LOD) | 1.3 - 5.4 nM | [23] |

| Limit of Quantification (LOQ) | 4.2 - 18 nM | [23] |

| Linearity | Good (r > 0.99) | [25] |

| Precision (%RSD) | < 10% | [25] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of BCKAs. This method typically requires a two-step derivatization process to increase the volatility and thermal stability of the analytes.[22] This often involves oximation followed by silylation. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of a wide range of metabolites, including BCKAs. This technique offers excellent sensitivity, selectivity, and high throughput. Samples can be analyzed with minimal derivatization, and the use of tandem mass spectrometry allows for highly specific detection and quantification.[26]

Experimental Protocol: HPLC with Fluorescence Detection for α-Keto Acid Analysis

This protocol provides a detailed, step-by-step methodology for the analysis of α-keto acids in biological samples using HPLC with fluorescence detection after derivatization with DMB.[23][24]

Materials:

-

1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

-

Sodium sulfite

-

2-Mercaptoethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Internal Standard (e.g., α-ketovaleric acid)

-

Biological sample (e.g., plasma, cell lysate)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Deproteinize plasma samples by adding a 3-fold volume of ice-cold methanol, vortex, and centrifuge at high speed to pellet the precipitated proteins.

-

For cell lysates, homogenize cells in a suitable buffer and deproteinize as above.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of water.

-

-

Derivatization:

-

Prepare the DMB derivatization reagent by dissolving DMB·2HCl, sodium sulfite, and 2-mercaptoethanol in a solution of dilute HCl.

-

To a 40 µL aliquot of the reconstituted sample or standard, add 40 µL of the DMB solution in a sealed tube.

-

Heat the mixture at 85°C for 45 minutes.

-

Cool the reaction mixture on ice for 5 minutes.

-

Dilute the reaction mixture five-fold with a 65 mM NaOH solution to neutralize the acid and stabilize the fluorescent derivative.[24]

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 25 µL) of the diluted derivatized sample onto the HPLC system.

-

Separation: Use a reversed-phase C18 column with a gradient elution program.

-

Mobile Phase A: 30% Methanol in Water

-

Mobile Phase B: 100% Methanol

-

A typical gradient might be: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B.

-

-

Detection: Set the fluorescence detector to an excitation wavelength of 367 nm and an emission wavelength of 446 nm.[23]

-

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of α-keto acid standards that have been subjected to the same derivatization and analysis procedure.

-

Quantify the concentration of KMV and other α-keto acids in the samples by comparing their peak areas to the calibration curve, correcting for the internal standard.

-

Caption: Experimental Workflow for HPLC Analysis of α-Keto Acids.

Conclusion and Future Directions

α-Keto-β-methylvaleric acid stands as a central and indispensable intermediate in the catabolism of isoleucine. The intricate regulation of its formation and degradation highlights the precise control mechanisms governing BCAA metabolism. Dysregulation of this pathway, as exemplified by MSUD, has profound and devastating consequences, emphasizing the importance of further research into the molecular mechanisms underlying these processes.

Future research should focus on elucidating the tissue-specific regulation of BCAA catabolism and the interplay between different metabolic pathways. A deeper understanding of the factors that modulate BCKDH activity could lead to the development of novel therapeutic strategies for MSUD and other metabolic disorders characterized by aberrant BCAA metabolism. Furthermore, the continued development and refinement of analytical methodologies for the precise quantification of KMV and other BCKAs will be instrumental in advancing our knowledge in this critical area of human metabolism and in the development of new diagnostic and therapeutic tools.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders | MDPI [mdpi.com]

- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 14. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medlink.com [medlink.com]

- 17. droracle.ai [droracle.ai]

- 18. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 19. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

structural and chemical properties of alpha-Keto-beta-methylvaleric acid

An In-depth Technical Guide to the Structural and Chemical Properties of α-Keto-β-methylvaleric Acid

Introduction

α-Keto-β-methylvaleric acid (KMVA), systematically known as 3-methyl-2-oxopentanoic acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1][2] As a branched-chain α-keto acid (BCKA), its metabolic fate is intrinsically linked to the activity of the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][3] Consequently, the concentration of KMVA in biological fluids serves as a critical diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[4][5] Furthermore, its levels can offer profound insights into an individual's nutritional status, particularly concerning the availability of B-vitamins that act as cofactors for the BCKDH complex.[6]

This guide provides a comprehensive exploration of the structural, chemical, and metabolic properties of KMVA. It is intended for researchers, clinicians, and drug development professionals who require a detailed understanding of this molecule's behavior, from its fundamental physicochemical characteristics to its role in human health and disease and the analytical methodologies used for its quantification.

Section 1: Molecular and Structural Properties

A precise understanding of KMVA's molecular structure is fundamental to appreciating its chemical reactivity and biological function.

Nomenclature and Identification

The molecule is known by several names, which are consolidated below for clarity. The IUPAC name, 3-methyl-2-oxopentanoic acid, provides the most unambiguous structural description.[4]

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [4] |

| Common Name | α-Keto-β-methylvaleric acid | [4] |

| Synonyms | 3-Methyl-2-oxovaleric acid, KMVA, 2-Oxo-3-methylpentanoic acid | [4][7] |

| CAS Number | 1460-34-0 | [8] |

| PubChem CID | 47 | [4] |

| ChEBI ID | 35932 | [4] |

Physicochemical Properties

The physical properties of KMVA dictate its behavior in solution and inform decisions regarding its handling, storage, and analytical separation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][4] |

| Molecular Weight | 130.14 g/mol | [4][8] |

| Appearance | White to light yellow powder or crystals | [8][9] |

| Melting Point | 42°C | [8] |

| Boiling Point | 84°C at 18 mmHg | [8] |

| Density | 1.087 g/cm³ (Predicted) | [8] |

| pKa | 2.65 ± 0.54 (Predicted) | [8][9] |

| Storage Temperature | 2-8°C (Refrigerator) | [9] |

Stereochemistry

The presence of a chiral center at the β-carbon (C3) means that KMVA exists as two stereoisomers: (S)-3-methyl-2-oxovaleric acid and (R)-3-methyl-2-oxovaleric acid.[2][10] The biologically relevant enantiomer, derived from the catabolism of L-isoleucine, is the (S)-form.[10] This stereospecificity is critical, as metabolic enzymes typically exhibit high selectivity for one enantiomer over the other. Diagnostic methods may use the ratio of S-KMV to R-KMV for assessing conditions like diabetes mellitus and MSUD.[10]

Section 2: Chemical Profile

The reactivity of KMVA is dominated by its two key functional groups: the carboxylic acid at C1 and the ketone at the α-carbon (C2).

Acidity

With a predicted pKa of approximately 2.65, KMVA is a relatively strong organic acid.[8][9] The acidity is conferred by the carboxylic acid group. At physiological pH (~7.4), the carboxyl group is fully deprotonated, and the molecule exists as the conjugate base, 3-methyl-2-oxovalerate. This ionization is crucial for its solubility in aqueous biological fluids and its interaction with transporter proteins and enzymes.

Reactivity and Stability

-

Oxidative Decarboxylation: The most significant reaction in a biological context is the irreversible oxidative decarboxylation catalyzed by the BCKDH complex. This reaction converts KMVA into α-methylbutyryl-CoA, committing the carbon skeleton of isoleucine to further catabolism for energy production.[1][6]

-

Derivatization for Analysis: The α-keto group is a prime target for chemical derivatization to enhance detection in analytical methods. Common reactions include condensation with reagents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form fluorescent quinoxalinone derivatives for HPLC analysis.[11][12] Another approach involves reaction with 2,4-dinitrophenylhydrazine for HPLC-UV detection.[13]

-

Stability: α-keto acids can be unstable, particularly in solution. For accurate quantification in biological samples, prompt analysis or storage at low temperatures (e.g., -80°C) is crucial to prevent degradation.[14]

Section 3: Metabolic and Clinical Significance

KMVA is more than a simple chemical intermediate; it is a key node in amino acid metabolism with significant clinical implications.

Role in Isoleucine Catabolism

The breakdown of isoleucine begins with a transamination step, where the amino group is removed to form KMVA.[2][15] This reaction is catalyzed by a branched-chain aminotransferase (BCAT).[12] The resulting KMVA is then transported into the mitochondria for the critical decarboxylation step mediated by the BCKDH complex, which requires several cofactors: thiamine pyrophosphate (from Vitamin B1), FAD (from Vitamin B2), NAD+ (from Vitamin B3), Coenzyme A (from Vitamin B5), and lipoic acid.[1][6]

Caption: Metabolic pathway of L-isoleucine to α-Methylbutyryl-CoA.

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

MSUD is a rare autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][16] This enzymatic block prevents the normal breakdown of leucine, isoleucine, and valine, leading to the accumulation of their respective α-keto acids (α-ketoisocaproic acid, KMVA, and α-ketoisovaleric acid) in blood, urine, and cerebrospinal fluid.[17][18] The buildup of these compounds is neurotoxic, causing symptoms like poor feeding, lethargy, and a characteristic maple syrup odor in the urine and earwax.[3] If untreated, MSUD can lead to severe brain damage, seizures, and death.[3][16] Therefore, the measurement of KMVA and other BCKAs is the primary method for diagnosing and monitoring MSUD.[5][18]

Biomarker for Nutritional Status

Because the BCKDH complex is heavily dependent on several B-vitamins and lipoic acid, its function can be compromised by nutritional deficiencies.[6] Moderately elevated levels of KMVA in urine can indicate an insufficiency of these essential cofactors, even in the absence of a genetic disorder.[5][6] This makes urinary organic acid analysis, including the measurement of KMVA, a valuable tool in functional medicine for assessing metabolic health and guiding nutritional interventions.[1]

Section 4: Analytical Methodologies

The accurate quantification of KMVA in biological matrices like urine and plasma is essential for clinical diagnosis and research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[5][14]

Protocol: Quantification of Urinary KMVA by GC-MS

This protocol provides a robust method for analyzing KMVA in urine, a common procedure for screening for inborn errors of metabolism. The causality behind this workflow is the need to make the non-volatile KMVA amenable to gas chromatography by converting it into a volatile derivative.

Caption: Workflow for urinary KMVA analysis by GC-MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample (typically 1-2 mL) to room temperature.

-

Add a known amount of an internal standard (e.g., a stable isotope-labeled version of KMVA or another organic acid not present in urine).

-

Acidify the sample to a pH of ~1-2 using hydrochloric acid to ensure KMVA is in its protonated, less polar form, facilitating extraction.

-

-

Extraction:

-

Add an organic solvent immiscible with water, such as ethyl acetate or diethyl ether, to the acidified urine.

-

Vortex vigorously to extract the organic acids from the aqueous phase into the organic phase.

-

Centrifuge to separate the layers and carefully transfer the upper organic layer to a new tube. Repeat the extraction for exhaustive recovery.

-

-

Drying and Derivatization:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. This step concentrates the analytes.

-

To the dry residue, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the acidic and keto functional groups into their volatile trimethylsilyl (TMS) ethers and esters.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the components of the mixture based on their boiling points and polarity. A temperature gradient program is used to elute the analytes.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects and quantifies specific, characteristic fragment ions for KMVA-TMS and the internal standard.

-

-

Data Interpretation:

-

The concentration of KMVA is calculated by comparing the peak area of its characteristic ion to that of the internal standard.

-

Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.[1] A reference range from one laboratory is ≤ 2.1 mmol/mol creatinine.[1][6]

-

Section 5: Synthesis and Safe Handling

While KMVA is primarily studied as an endogenous metabolite, chemical synthesis is necessary for producing analytical standards and for research purposes.

Chemical Synthesis Routes

The synthesis of α-keto acids can be achieved through various established organic chemistry methodologies.[19] Common approaches include:

-

Oxidation of α-hydroxy acids: A suitable α-hydroxy acid precursor can be oxidized to yield the α-keto acid.

-

Hydrolysis of Acyl Cyanides or α-Keto Acid Oximes: These methods provide reliable pathways to the target molecule.[20][21]

-

Friedel-Crafts Acylation: This can be used for aromatic α-keto acids.[19] The choice of method depends on the desired scale, purity requirements, and availability of starting materials.

Safe Handling and Storage

Based on safety data, KMVA is classified as an irritant.[8]

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain stability.[9]

Conclusion

α-Keto-β-methylvaleric acid is a structurally simple molecule that holds a position of great importance at the crossroads of nutrition, metabolism, and clinical diagnostics. Its properties are a direct reflection of its α-keto acid structure, which dictates its reactivity and biological function. As a key catabolite of isoleucine, its accumulation serves as a definitive biomarker for Maple Syrup Urine Disease and a functional indicator of nutritional status. A thorough understanding of its chemistry, metabolism, and the analytical techniques used for its measurement is indispensable for professionals engaged in metabolic research, the diagnosis of inherited disorders, and the development of novel therapeutic strategies.

References

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]

- 3. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 4. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. α-Keto-β-methylvaleric acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. chembk.com [chembk.com]

- 9. L-alpha-keto-beta-Methylvaleric acid CAS#: 24809-08-3 [m.chemicalbook.com]

- 10. L-alpha-keto-beta-Methylvaleric acid | 24809-08-3 [chemicalbook.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ECMDB: 3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) [ecmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

alpha-Keto-beta-methylvaleric acid as a human metabolite

An In-Depth Technical Guide to α-Keto-β-methylvaleric Acid as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto-β-methylvaleric acid (KMVA), also known as 3-methyl-2-oxopentanoic acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1] Its concentration in biological fluids is a direct reflection of the functional state of the BCAA metabolic pathway. Dysregulation of this pathway, particularly defects in the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, leads to the accumulation of KMVA and other branched-chain keto acids (BCKAs), resulting in severe neurometabolic disorders such as Maple Syrup Urine Disease (MSUD).[2][3][4][5] Consequently, the accurate quantification of KMVA is a critical tool in the diagnosis and monitoring of inborn errors of metabolism and may serve as a functional biomarker for nutritional status, particularly B-vitamin deficiencies.[6][7] This guide provides a comprehensive overview of the biochemistry of KMVA, its role in pathophysiology, and detailed analytical methodologies for its quantification in a clinical research setting.

Biochemical Identity and Metabolic Significance

α-Keto-β-methylvaleric acid is a branched-chain alpha-keto acid with the chemical formula C₆H₁₀O₃.[1][8] It is a key product of the first step in isoleucine degradation, a reversible transamination reaction.[9] The subsequent, irreversible oxidative decarboxylation of KMVA is a rate-limiting step in isoleucine catabolism, highlighting its importance as a metabolic checkpoint.[10][11]

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [8][12] |

| Molecular Formula | C₆H₁₀O₃ | [1][8] |

| Molar Mass | 130.14 g/mol | [8] |

| CAS Number | 1460-34-0 | [8][13] |

| Synonyms | KMVA, 2-Oxo-3-methylvaleric acid, Ketoisoleucine | [8][13] |

The Isoleucine Catabolic Pathway

The breakdown of BCAAs—leucine, isoleucine, and valine—is unique in that its initial steps occur predominantly in skeletal muscle, rather than the liver.[9][14]

-

Transamination: Isoleucine undergoes transamination, catalyzed by branched-chain aminotransferases (BCATs), to form α-Keto-β-methylvaleric acid. This reaction is reversible and transfers the amino group from isoleucine, typically to α-ketoglutarate, forming glutamate.[9][11]

-

Oxidative Decarboxylation: KMVA is transported to the liver and other tissues for further metabolism.[14] Here, it serves as a substrate for the mitochondrial inner membrane enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[1][3] This complex catalyzes the irreversible oxidative decarboxylation of KMVA to α-methylbutyryl-CoA.[3][14] This is a critical, rate-limiting step.[10]

-

Further Metabolism: α-methylbutyryl-CoA is further metabolized to ultimately yield acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle for energy production.[14] This makes isoleucine, and by extension KMVA, both ketogenic and glucogenic.[14]

Enzymology and Cofactor Dependencies

The BCKDH complex is a multi-enzyme assembly analogous to the pyruvate dehydrogenase complex.[3][11] Its proper function is critically dependent on a suite of B-vitamin-derived cofactors:

-

Thiamine pyrophosphate (Vitamin B1)

-

Flavin adenine dinucleotide (FAD) (Vitamin B2)

-

Nicotinamide adenine dinucleotide (NAD+) (Vitamin B3)

-

Coenzyme A (derived from Pantothenic Acid, Vitamin B5)

A deficiency in any of these cofactors can impair BCKDH activity, leading to a moderate accumulation of KMVA and other BCKAs in the urine.[1][6] This is why urinary organic acid profiles, which include KMVA, can provide valuable insights into a patient's functional nutritional status.[7]

Caption: Metabolic pathway of isoleucine to KMVA and its subsequent catabolism.

Clinical Relevance and Pathophysiology

The clinical significance of KMVA is primarily linked to its accumulation in metabolic disorders.

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive inborn error of metabolism caused by a severe deficiency in the activity of the BCKDH complex.[1][2][5] This enzymatic block prevents the breakdown of KMVA and the other two BCKAs: α-ketoisocaproic acid (from leucine) and α-ketoisovaleric acid (from valine).[2][5][15]

The resulting accumulation of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid is highly toxic, particularly to the central nervous system.[4][5] If untreated, classic MSUD presents in the neonatal period with symptoms of poor feeding, lethargy, and a characteristic maple syrup odor in the urine, rapidly progressing to irreversible brain damage, seizures, coma, and death.[1][5] The measurement of KMVA, along with other BCKAs and amino acids, is therefore a cornerstone of newborn screening and diagnostic confirmation for MSUD.[4]

Mechanisms of Neurotoxicity

The pathophysiology of brain damage in MSUD is multifactorial, with elevated BCKAs, including KMVA, playing a direct role.[5] Research points to several neurotoxic mechanisms:

-

Inhibition of Energy Metabolism: High concentrations of BCKAs have been shown to inhibit key mitochondrial enzymes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, as well as complexes of the electron transport chain, thereby compromising brain energy metabolism.[16]

-

Induction of Oxidative Stress: Studies have demonstrated that BCKAs can stimulate lipid peroxidation and reduce the brain's antioxidant defenses, leading to a state of oxidative stress that contributes to neuronal damage.[2]

-

Disruption of Neurotransmitter Homeostasis: The accumulation of BCAAs competes with the transport of other large neutral amino acids (like tyrosine and tryptophan) across the blood-brain barrier, leading to a deficiency in the precursors for key neurotransmitters such as dopamine and serotonin.[4][5]

-

Alteration of Cellular Signaling: KMVA has been shown to increase the phosphorylation of intermediate filaments in the cerebral cortex, potentially through the GABAergic system, suggesting a direct impact on neuronal structure and function.[17]

Analytical Methodologies for Quantification

The accurate and sensitive quantification of KMVA in biological matrices like urine and plasma is essential for clinical diagnostics and research.[7] The primary analytical platforms used are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][18][19]

Rationale for Derivatization in GC-MS

α-Keto acids like KMVA are polar and non-volatile, making them unsuitable for direct analysis by GC. Therefore, a chemical derivatization step is mandatory. This process converts the analyte into a more volatile and thermally stable derivative. A common method involves two steps:

-

Oximation: The keto group is reacted with an oximating agent (e.g., methoxyamine hydrochloride) to form a methoxime derivative.

-

Silylation: The acidic carboxyl group is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) to form a trimethylsilyl (TMS) ester. This dual derivatization yields a volatile compound that chromatographs well and produces a characteristic mass spectrum for confident identification and quantification.[20]

Detailed Protocol: GC-MS Quantification of Urinary KMVA

This protocol describes a self-validating system for the quantitative analysis of KMVA in human urine, adapted from established methods for organic acid analysis.[7]

A. Sample Preparation and Internal Standard Spiking

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Centrifuge at 4,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer a 100 µL aliquot of the clear supernatant to a clean glass autosampler vial.

-

Add 10 µL of an internal standard solution (e.g., α-ketovaleric acid, 1 mg/mL). The use of a structural analog as an internal standard is critical for correcting variations in extraction efficiency and instrument response.

B. Derivatization

-

Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at 50°C.

-

Oximation: Add 50 µL of Methoxyamine Hydrochloride in pyridine (20 mg/mL). Cap the vials tightly and vortex. Heat at 60°C for 60 minutes.

-

Cool the vials to room temperature.

-

Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Cap tightly, vortex, and heat at 60°C for 30 minutes.

-

Cool to room temperature before analysis.

C. GC-MS Instrumentation and Parameters

-

Instrument: Agilent GC-MS System (or equivalent).

-

Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.

-

Injection: 1 µL splitless injection at 280°C.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode from m/z 50 to 550 for qualitative analysis and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for KMVA and the internal standard.

D. Data Analysis and Interpretation

-

Generate a calibration curve using standards of known KMVA concentration prepared and derivatized alongside the samples.

-

Quantify KMVA in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the result to urinary creatinine concentration to account for variations in urine dilution. One reported reference range for KMVA is ≤ 2.1 mmol/mol creatinine.[1][6]

Caption: Experimental workflow for the GC-MS quantification of urinary KMVA.

Conclusion

α-Keto-β-methylvaleric acid is more than a simple metabolic intermediate; it is a critical node in the complex network of amino acid metabolism and a sensitive indicator of metabolic health. Its central role in the pathophysiology of Maple Syrup Urine Disease makes its accurate measurement indispensable for the diagnosis and management of this devastating disorder. Furthermore, its dependence on B-vitamin cofactors for catabolism positions it as a valuable functional marker for assessing nutritional status. The robust analytical methods developed for its quantification provide researchers and clinicians with powerful tools to explore its role in health and disease, paving the way for improved diagnostic strategies and a deeper understanding of human metabolism.

References

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. benchchem.com [benchchem.com]

- 8. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 10. grokipedia.com [grokipedia.com]

- 11. youtube.com [youtube.com]

- 12. ECMDB: 3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) [ecmdb.ca]

- 13. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]

- 14. a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. hmdb.ca [hmdb.ca]

α-Keto-β-methylvaleric Acid in Maple Syrup Urine Disease: A Technical Guide for Researchers and Drug Development Professionals

Abstract